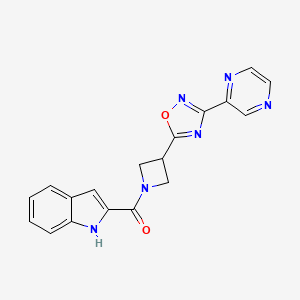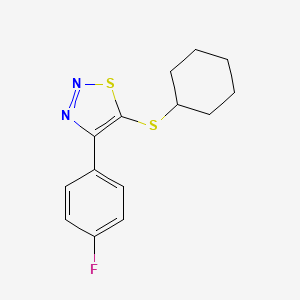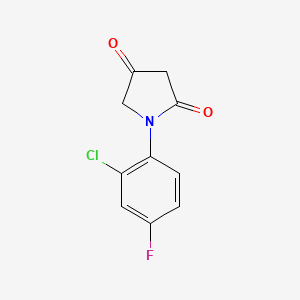![molecular formula C23H13F6NS B2867591 3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide CAS No. 339103-28-5](/img/structure/B2867591.png)
3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide” likely contains two phenyl rings, each with a trifluoromethyl group attached, and a quinoline ring, all connected by a sulfide linkage . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their distinctive physical-chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are generally introduced into molecules through methods involving an exchange between chlorine and fluorine atoms or the assembly of a ring structure from a trifluoromethyl-containing building block .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Researchers have developed novel organic disulfides containing the 2-(substituted phenyl)quinolin-4(1H)-one ring, which exhibit significant in vitro cytotoxicity against various cancer cell lines. The synthesis begins from thioanthranilic acid esterified with various bromoacetophenones, leading to 3,3′-disulfanediylbis[2-(substituted phenyl)quinolin-4(1H)-ones] of high purity through a process involving cyclization and heating. These disulfides have shown potential in cancer treatment due to their cytotoxic properties (Soural, Hlaváč, Hradil, & Hajdůch, 2009).
Chemical Reactions and Material Development
Several studies have explored the chemical properties and applications of compounds related to 3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide:
Electrochemical fluorination has been used to successfully carry out fluorination of quinolyl sulfides, showing that a trifluoromethyl group on the quinoline ring enhances anodic alpha-fluorination, leading to alpha-fluorinated sulfides in good yields. This process highlights the impact of electron-withdrawing groups on fluorination efficiency (Dawood & Fuchigami, 1999).
The synthesis of functional covalent organic frameworks (COFs) incorporating quinoline units via aza-Diels-Alder reactions demonstrates the creation of materials with enhanced properties for lithium-sulfur batteries. These COFs, due to their extended π-conjugated structure and lithiophilic interactions, show improved cycling stability and specific capacity (Liang et al., 2021).
Copper-mediated trifluoromethylation techniques using phenyl trifluoromethyl sulfoxide have been developed, offering efficient methods for the trifluoromethylation of aryl iodides and activated aryl bromides. This showcases the utility of such compounds in creating trifluoromethylated organic products, relevant for pharmaceuticals and agrochemicals (Li et al., 2015).
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F6NS/c24-22(25,26)16-7-3-6-14(11-16)19-12-15-5-1-2-10-20(15)30-21(19)31-18-9-4-8-17(13-18)23(27,28)29/h1-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBDMEMTLUBUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F6NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2867508.png)
![3-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2867510.png)
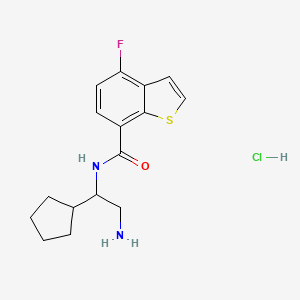
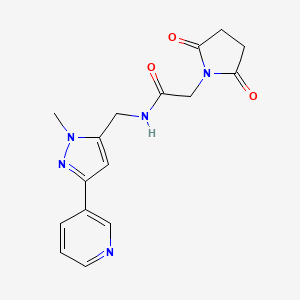
![2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2867521.png)

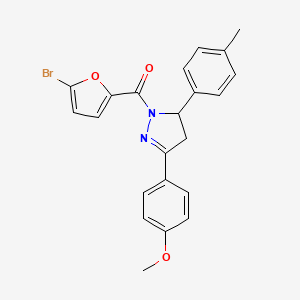
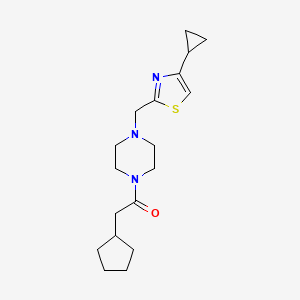

![2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2867526.png)
